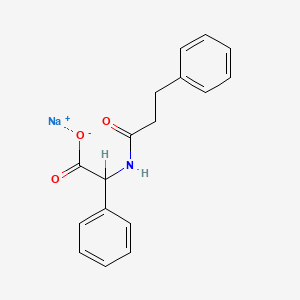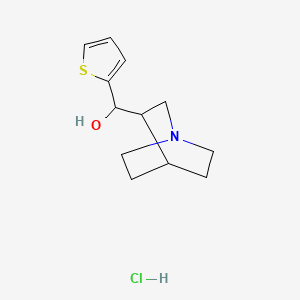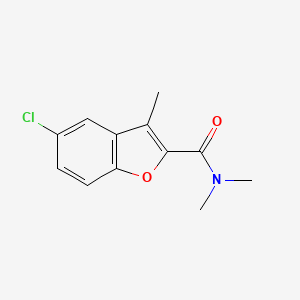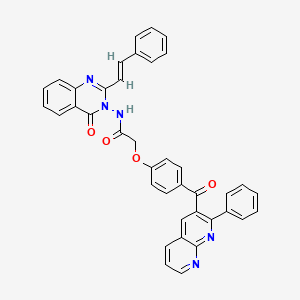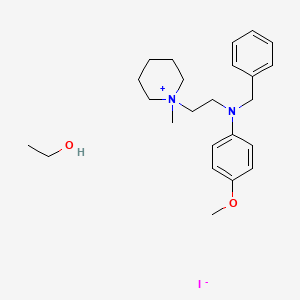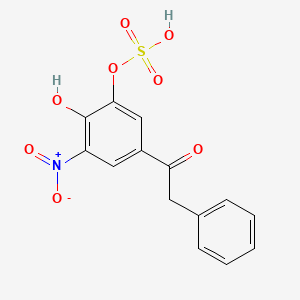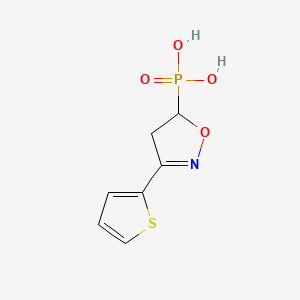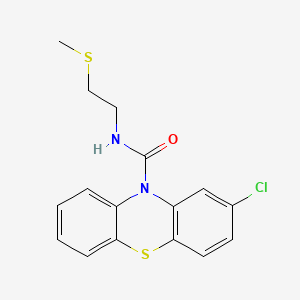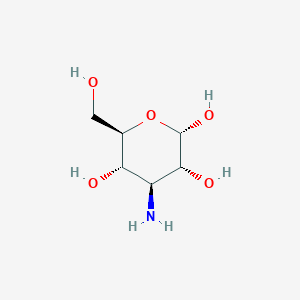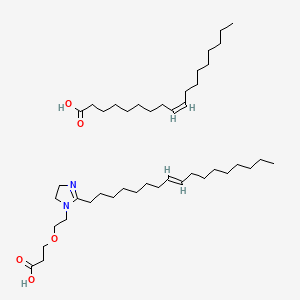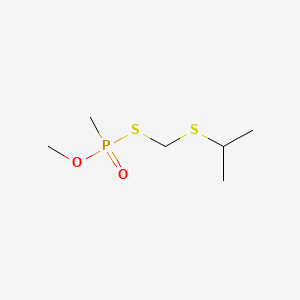
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester is a chemical compound with a complex structure and significant applications in various fields. This compound is known for its unique properties and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester involves several steps. One common method includes the reaction of methyl phosphonothioic dichloride with isopropyl mercaptan in the presence of a base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, affecting the phosphorus-sulfur bond.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium alkoxides, leading to the replacement of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Scientific Research Applications
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, affecting their function. This interaction can lead to various biological effects, depending on the target and the compound’s concentration.
Comparison with Similar Compounds
Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester can be compared with other similar compounds, such as:
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Phosphonothioic acid, P-methyl-, S-[2-(diethylamino)ethyl] O-(1-methylethyl) ester: Another related compound with distinct properties and uses.
Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester: Differing in functional groups, resulting in unique chemical behavior and applications.
Properties
CAS No. |
104685-22-5 |
|---|---|
Molecular Formula |
C6H15O2PS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]propane |
InChI |
InChI=1S/C6H15O2PS2/c1-6(2)10-5-11-9(4,7)8-3/h6H,5H2,1-4H3 |
InChI Key |
JDIWWKLALRGNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCSP(=O)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


